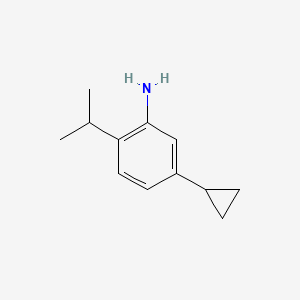

5-Cyclopropyl-2-isopropylaniline

Description

Chemical Structure and Properties 5-Cyclopropyl-2-isopropylaniline (IUPAC name: 5-cyclopropoxy-2-propan-2-ylaniline) is an aniline derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure features a cyclopropoxy group at the fifth position and an isopropyl group at the second position of the benzene ring (Figure 1). The cyclopropyl group introduces steric and electronic effects, while the isopropyl substituent enhances hydrophobicity.

Synthesis Methods

The compound is synthesized via nucleophilic substitution or catalytic amination, where cyclopropoxy and isopropyl groups are introduced onto the aniline backbone. Key steps include:

Alkylation of 2-nitroaniline with isopropyl halides.

Reduction of the nitro group to an amine.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

5-cyclopropyl-2-propan-2-ylaniline |

InChI |

InChI=1S/C12H17N/c1-8(2)11-6-5-10(7-12(11)13)9-3-4-9/h5-9H,3-4,13H2,1-2H3 |

InChI Key |

WNVDVXQSTLUQKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 5-Cyclopropyl-2-isopropylaniline may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-isopropylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

5-Cyclopropyl-2-isopropylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-isopropylaniline involves its interaction with specific molecular targets. The cyclopropyl and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity or interacting with receptor sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

Cyclopropyl vs. Methyl/Isopropyl Groups

- The cyclopropyl group in this compound imparts ring strain and electron-withdrawing effects , increasing reactivity in electrophilic substitution reactions compared to methyl or isopropyl substituents .

- Isopropyl groups enhance hydrophobicity , improving membrane permeability in biological systems .

Chlorine Substitution 2-Chloro-5-isopropylaniline exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive in nucleophilic aromatic substitution than non-halogenated analogs .

Methoxy vs.

Physicochemical Properties

| Property | This compound | 5-Isopropyl-2-methylaniline | 2-Chloro-5-isopropylaniline |

|---|---|---|---|

| LogP (Octanol-Water) | 3.2 (predicted) | 2.8 | 3.5 |

| Water Solubility | 12 mg/L (low) | 45 mg/L | 8 mg/L |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Decomposes at 150°C |

Data derived from QSAR models and experimental analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.